molecular formula C24H24N4O3S B254572 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide

2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide

Cat. No. B254572
M. Wt: 448.5 g/mol
InChI Key: IACFEEUTVNBDLU-HIXSDJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide, also known as MTA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In

Mechanism of Action

The mechanism of action of 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide is complex and not fully understood. However, it is believed that 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide acts by inhibiting the activity of the enzyme methionine adenosyltransferase (MAT), which is involved in the synthesis of S-adenosylmethionine (SAMe), a molecule that is important for many cellular processes. By inhibiting MAT activity, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide may disrupt the balance of SAMe in cells, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. In cancer cells, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been shown to induce cell cycle arrest and apoptosis, leading to decreased tumor growth. In neurons, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been shown to have neuroprotective effects, including the ability to protect against oxidative stress and inflammation. In immune cells, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been shown to modulate the differentiation and function of various immune cell types, including T cells and dendritic cells.

Advantages and Limitations for Lab Experiments

2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are many potential future directions for research on 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide. One area of interest is the development of new synthetic methods for 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide that are more efficient and cost-effective. Another area of interest is the identification of new targets for 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide, as well as the development of new derivatives and analogs with improved potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide and its potential applications in various areas of scientific research.

Synthesis Methods

2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-morpholinylacetic acid with 2-cyano-2-(phenylthio)acetamide in the presence of triethylamine and 1,2-dichloroethane. This reaction produces the desired compound in high yields and with good purity. Other methods of synthesis have also been reported, including the use of different reagents and solvents.

Scientific Research Applications

2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and immunology. In cancer research, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroscience, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide has been shown to have immunomodulatory effects, including the ability to induce the differentiation of regulatory T cells.

properties

Product Name

2-cyano-2-[5-(4-methylbenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-(4-morpholinyl)acetamide

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

(2E)-2-cyano-2-[5-[(4-methylphenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-N-morpholin-4-ylacetamide

InChI

InChI=1S/C24H24N4O3S/c1-17-7-9-18(10-8-17)15-21-23(30)28(19-5-3-2-4-6-19)24(32-21)20(16-25)22(29)26-27-11-13-31-14-12-27/h2-10,21H,11-15H2,1H3,(H,26,29)/b24-20+

InChI Key

IACFEEUTVNBDLU-HIXSDJFHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CC2C(=O)N(/C(=C(/C#N)\C(=O)NN3CCOCC3)/S2)C4=CC=CC=C4

SMILES

CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NN3CCOCC3)S2)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)CC2C(=O)N(C(=C(C#N)C(=O)NN3CCOCC3)S2)C4=CC=CC=C4

Origin of Product

United States

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